Cas no 10469-01-9 (3,5-Dichloro-2-phenylpyridine)

3,5-Dichloro-2-phenylpyridine is a halogenated pyridine derivative with a phenyl substituent at the 2-position, offering a versatile scaffold for synthetic and pharmaceutical applications. Its dichloro substitution pattern enhances reactivity, making it a valuable intermediate in cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The compound’s structural features contribute to its utility in agrochemical and medicinal chemistry, particularly in the development of bioactive molecules. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions facilitates handling and storage, while its well-defined chemical properties support precise functionalization for targeted synthesis.
3,5-Dichloro-2-phenylpyridine structure
3,5-Dichloro-2-phenylpyridine structure
Product name:3,5-Dichloro-2-phenylpyridine
CAS No:10469-01-9
MF:C11H7Cl2N
MW:224.085980653763
CID:4909608
PubChem ID:46314767

3,5-Dichloro-2-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dichloro-2-phenylpyridine
    • 3,5-Dichloro-2-phenylpyridine
    • Inchi: 1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H
    • InChI Key: HDCNRVTWNWYTII-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CN=C1C1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 222.9955546g/mol
  • Monoisotopic Mass: 222.9955546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 3.8

3,5-Dichloro-2-phenylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029000782-1g
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
1g
$2837.10 2023-09-04
Alichem
A029000782-250mg
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
250mg
$980.00 2023-09-04
A2B Chem LLC
BA20533-5g
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
5g
$911.00 2024-01-05
A2B Chem LLC
BA20533-500mg
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
500mg
$191.00 2024-04-20
A2B Chem LLC
BA20533-250mg
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
250mg
$144.00 2024-04-20
Alichem
A029000782-500mg
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
500mg
$1786.10 2023-09-04
A2B Chem LLC
BA20533-1g
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
1g
$254.00 2024-04-20
Aaron
AR01K6V5-1g
3,5-Dichloro-2-phenylpyridine
10469-01-9 95%
1g
$342.00 2025-02-12

Additional information on 3,5-Dichloro-2-phenylpyridine

Introduction to 3,5-Dichloro-2-phenylpyridine (CAS No. 10469-01-9)

3,5-Dichloro-2-phenylpyridine, identified by its Chemical Abstracts Service (CAS) number 10469-01-9, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This compound, featuring a pyridine core substituted with chlorine atoms and a phenyl group, has garnered attention due to its versatile reactivity and utility in developing novel bioactive molecules.

The structural motif of 3,5-Dichloro-2-phenylpyridine makes it a valuable building block for medicinal chemists. The presence of electron-withdrawing chlorine atoms at the 3rd and 5th positions enhances its electrophilicity, facilitating nucleophilic aromatic substitution reactions. Concurrently, the phenyl group at the 2nd position introduces steric and electronic influences that can modulate biological activity. Such structural features have been exploited in the design of small-molecule inhibitors targeting various therapeutic pathways.

In recent years, 3,5-Dichloro-2-phenylpyridine has been extensively explored in the development of kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer and inflammatory diseases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways. The chlorinated pyridine scaffold allows for fine-tuning of binding affinity and selectivity by altering substituents such as heterocycles or amides.

Moreover, the agrochemical industry has leveraged 3,5-Dichloro-2-phenylpyridine to synthesize novel herbicides and fungicides. Its structural framework enables interactions with biological targets in plants, disrupting essential metabolic processes. Recent research highlights its role in developing systemic fungicides that exhibit broad-spectrum activity against resistant fungal strains. The chlorine atoms enhance lipophilicity, improving membrane permeability and target uptake.

The synthesis of 3,5-Dichloro-2-phenylpyridine typically involves chlorination of 2-phenylpyridine using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Optimized synthetic routes focus on regioselectivity to minimize unwanted byproducts. Advances in catalytic methods have further refined its production, reducing waste and improving yield. Green chemistry principles are increasingly being applied to develop more sustainable synthetic pathways for this intermediate.

From a computational chemistry perspective, 3,5-Dichloro-2-phenylpyridine serves as a model system for understanding electronic effects in heterocyclic compounds. Density functional theory (DFT) calculations have been instrumental in elucidating its molecular orbitals and predicting reactivity. These insights guide the rational design of analogs with enhanced pharmacokinetic properties. Virtual screening algorithms further aid in identifying lead compounds derived from this scaffold by predicting binding modes to protein targets.

The pharmacological potential of 3,5-Dichloro-2-phenylpyridine extends beyond kinases to include G protein-coupled receptors (GPCRs) and ion channels. Structural modifications can fine-tune interactions with these targets, leading to drugs with improved efficacy and reduced side effects. For example, studies indicate that certain derivatives exhibit inhibitory activity against β₂-adrenergic receptors, making them candidates for treating respiratory disorders.

In conclusion, 3,5-Dichloro-2-phenylpyridine (CAS No. 10469-01-9) represents a cornerstone intermediate in drug discovery and agrochemical innovation. Its unique structural features enable diverse applications across multiple therapeutic areas. As research progresses, continued exploration of its derivatives promises to yield novel bioactive molecules addressing unmet medical needs while adhering to sustainable chemical practices.

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